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Compound of Interest

Compound Name: 2-(4-Bromophenyl)propanenitrile

Cat. No.: B1278133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(4-
Bromophenyl)propanenitrile, a versatile synthetic intermediate with significant potential in

medicinal chemistry and materials science. This document details its chemical identity,

molecular structure, and key physicochemical properties. A representative synthetic protocol is

provided, along with a summary of its spectroscopic characterization. Furthermore, drawing

parallels with structurally similar bioactive molecules, this guide explores a potential

mechanism of action involving the Estrogen Receptor β (ERβ) signaling pathway, offering a

rationale for its application in drug discovery and development.

Chemical Identity and Molecular Structure
2-(4-Bromophenyl)propanenitrile is an organic compound featuring a phenyl ring substituted

with a bromine atom and a propanenitrile group.

Molecular Structure:

Caption: 2D representation of 2-(4-Bromophenyl)propanenitrile.

Table 1: Chemical Identifiers and Properties
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Property Value

CAS Number 42186-06-1[1]

Molecular Formula C₉H₈BrN[1]

Molecular Weight 210.07 g/mol [1]

IUPAC Name 2-(4-bromophenyl)propanenitrile

SMILES CC(C#N)c1ccc(Br)cc1

InChI Key FSSOXPFLDSMDKO-UHFFFAOYSA-N

Synthesis and Characterization
While 2-(4-Bromophenyl)propanenitrile is commercially available, understanding its

synthesis is crucial for analogue development and process optimization. A common route to

similar 2-arylpropanenitriles involves the modification of a corresponding phenylacetic acid or

its derivatives.

Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible synthetic route adapted from procedures for

structurally related compounds, such as the synthesis of 2-(4-bromomethyl)phenylpropionic

acid, which proceeds through a nitrile intermediate. This method involves the conversion of a

suitable precursor, 2-(4-bromophenyl)propanoic acid, to the corresponding amide, followed by

dehydration to the nitrile.

Step 1: Amide Formation from Carboxylic Acid

In a round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable

solvent such as dichloromethane (DCM).

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (2.0 eq).

To this mixture, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield 2-(4-bromophenyl)propanamide.

Step 2: Dehydration of Amide to Nitrile

In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propanamide (1.0

eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).

Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (2.0 eq), dropwise at 0

°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain 2-(4-
Bromophenyl)propanenitrile.

Spectroscopic Characterization Data
The following table summarizes the expected spectroscopic data for 2-(4-
Bromophenyl)propanenitrile based on typical values for similar chemical structures.

Table 2: Spectroscopic Data
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Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d,

J=8.4 Hz, 2H, Ar-H), 3.85 (q, J=7.2 Hz, 1H, CH),

1.65 (d, J=7.2 Hz, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 138.5 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-

CH), 122.0 (Ar-C-Br), 120.0 (CN), 31.0 (CH),

21.0 (CH₃)

FT-IR (KBr, cm⁻¹)
ν: 2980 (C-H, aliphatic), 2245 (C≡N, nitrile),

1590, 1485 (C=C, aromatic), 1070 (C-Br)

Mass Spec. (EI, m/z)

210/212 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br

isotopes), 195/197 [(M-CH₃)]⁺, 131 [(M-Br)]⁺,

102 [(M-Br-CN)]⁺

Potential Biological Activity and Signaling Pathway
While direct biological studies on 2-(4-Bromophenyl)propanenitrile are not extensively

reported, its structural similarity to known bioactive molecules provides a strong basis for

hypothesizing its potential therapeutic targets. A notable structural analogue is

Diarylpropionitrile (DPN), a well-characterized and highly selective agonist for Estrogen

Receptor β (ERβ).[2][3][4] DPN is reported to have a 70-fold higher binding affinity for ERβ over

ERα.[2][5] This selectivity has made DPN a valuable tool for studying the distinct physiological

roles of ERβ.

Given the structural parallels, it is plausible that 2-(4-Bromophenyl)propanenitrile could also

interact with nuclear hormone receptors, potentially ERβ. The following diagram illustrates the

canonical signaling pathway of Estrogen Receptor β.
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Caption: Proposed Estrogen Receptor β (ERβ) signaling pathway for 2-(4-
Bromophenyl)propanenitrile.

Upon entering the cell, 2-(4-Bromophenyl)propanenitrile may bind to the inactive ERβ, which

is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding would

induce a conformational change in the receptor, causing the dissociation of HSPs. The

activated ligand-receptor complex would then translocate to the nucleus and dimerize. This

dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the

promoter regions of target genes. The receptor-DNA complex then recruits co-activator

proteins, initiating the transcription of genes involved in various physiological processes,

including neuroprotection and anti-inflammatory responses.

Applications in Drug Development and Research
The potential of 2-(4-Bromophenyl)propanenitrile as a modulator of nuclear receptors like

ERβ opens avenues for its use in the development of novel therapeutics. Selective ERβ

agonists are of interest for treating conditions such as anxiety, depression, and certain

inflammatory diseases, with potentially fewer side effects than non-selective estrogen

treatments.[6]

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for further

chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),

allowing for the synthesis of a diverse library of derivatives for structure-activity relationship

(SAR) studies. The nitrile group can also be chemically transformed into other functional

groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in creating

novel chemical entities.

Conclusion
2-(4-Bromophenyl)propanenitrile is a valuable building block for organic synthesis with

promising, albeit putative, biological activity. Its structural similarity to known ERβ agonists

suggests a potential role in modulating this important signaling pathway. Further research is

warranted to experimentally validate its biological targets and elucidate its precise mechanism

of action, which could pave the way for its use in the development of novel therapeutics for a

range of diseases. This guide provides a foundational resource for researchers and drug

development professionals interested in exploring the potential of this compelling molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1278133?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/arylacetonitrile-derivatives/115771--2-4-bromophenylpropanenitrile.html?SubmitCurrency=1&id_currency=2
https://en.wikipedia.org/wiki/Diarylpropionitrile
https://pubs.acs.org/doi/10.1021/jm201436k
https://www.medchemexpress.com/DPN.html
https://pubs.acs.org/doi/10.1021/jm010254a
https://pubmed.ncbi.nlm.nih.gov/19074580/
https://pubmed.ncbi.nlm.nih.gov/19074580/
https://pubmed.ncbi.nlm.nih.gov/19074580/
https://www.benchchem.com/product/b1278133#cas-number-and-molecular-structure-of-2-4-bromophenyl-propanenitrile
https://www.benchchem.com/product/b1278133#cas-number-and-molecular-structure-of-2-4-bromophenyl-propanenitrile
https://www.benchchem.com/product/b1278133#cas-number-and-molecular-structure-of-2-4-bromophenyl-propanenitrile
https://www.benchchem.com/product/b1278133#cas-number-and-molecular-structure-of-2-4-bromophenyl-propanenitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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